葡萄糖芥子苷

描述

Glucoraphanin is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other members of the Brassicaceae family . It is a precursor to sulforaphane, a compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties .

科学研究应用

作用机制

Target of Action

Glucoraphanin, a glucosinolate found in broccoli, mustard, and other cruciferous vegetables , is converted to sulforaphane by the enzyme myrosinase . Sulforaphane, the active compound, targets the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant signaling . Nrf2 serves as a primary cellular defense against the cytotoxic effects of oxidative stress .

Mode of Action

Upon damage to plant tissue (i.e., by chewing, cutting, or mixing), the hydrolysis of glucoraphanin via enzymatic activity of myrosinases occurs due to cellular breakdown . This results in the formation of sulforaphane . Sulforaphane then activates Nrf2 signaling, which leads to the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens .

Biochemical Pathways

The glucoraphanin biosynthetic pathway comprises at least three stages :

Pharmacokinetics

It is known that glucoraphanin is a stable precursor of the nrf2 inducer sulforaphane . The conversion of glucoraphanin to sulforaphane is facilitated by the enzyme myrosinase, which is activated upon damage to the plant tissue .

Result of Action

The activation of Nrf2 by sulforaphane leads to the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens . This results in anti-inflammatory, antioxidant, and chemo-protective effects . In particular, glucoraphanin has been shown to ameliorate obesity by enhancing energy expenditure and browning of white adipose tissue, and attenuate obesity-related inflammation and insulin resistance by polarizing M2 macrophages and reducing metabolic endotoxemia .

Action Environment

The action of glucoraphanin is influenced by environmental factors such as diet. For instance, a high-fat diet can induce obesity, which glucoraphanin has been shown to ameliorate . Furthermore, the conversion of glucoraphanin to sulforaphane is facilitated by the enzyme myrosinase, which is activated upon damage to the plant tissue, such as when the plant is consumed as part of a diet .

生化分析

Biochemical Properties

Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group is chiral, and has R absolute configuration . The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase . The biological properties of glucosinolates are related to their particular chemical structure, which includes a common basic aglycone consisting of a β-D-thioglucose with a sulfonated oxime moiety and a variable side chain .

Cellular Effects

Glucoraphanin has been shown to ameliorate obesity and insulin resistance in mice . It increases energy expenditure and the protein expression of uncoupling protein 1 (Ucp1) in adipose depots . Additionally, glucoraphanin attenuates hepatic lipogenic gene expression, lipid peroxidation, classically activated M1-like macrophage accumulation, and inflammatory signaling pathways .

Molecular Mechanism

The molecular mechanism of glucoraphanin involves the conversion to sulforaphane by the enzyme myrosinase . Sulforaphane, in turn, is an inducer of cytoprotective enzymes through activation of Nrf2 signaling, and a potent inhibitor of carcinogenesis in multiple murine models .

Temporal Effects in Laboratory Settings

The effects of glucoraphanin change over time in laboratory settings. For instance, glucoraphanin supplementation attenuated weight gain, decreased hepatic steatosis, and improved glucose tolerance and insulin sensitivity in high-fat diet (HFD)–fed mice .

Dosage Effects in Animal Models

The effects of glucoraphanin vary with different dosages in animal models. The dose of glucoraphanin used in a study was approximately 12 µmol/mouse/day, which is similar to that used in other experiments investigating its antitumor effects in mice .

Metabolic Pathways

Glucoraphanin is involved in the glucosinolate metabolic pathway . It is converted to sulforaphane by the enzyme myrosinase, which is part of the glucosinolate metabolic pathway .

Transport and Distribution

The accumulation of glucosinolates, including glucoraphanin, is controlled by the complex interplay of biosynthesis, transport, storage, and feedback regulatory pathways .

Subcellular Localization

The glucoraphanin metabolism-related gene Bol031350 and clubroot resistance gene CRa were both expressed in the cytoplasm and nucleus . This provides a scientific basis for studying the regulation of glucosinolate metabolism and clubroot resistance in cruciferous crops.

准备方法

Synthetic Routes and Reaction Conditions: Glucoraphanin is synthesized from dihomomethionine, which is methionine chain-elongated twice. The sulfinyl group in glucoraphanin is chiral and has an R absolute configuration. The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .

Industrial Production Methods: Industrial production of glucoraphanin typically involves the extraction from broccoli seeds and sprouts, which are rich sources of this compound. The extraction process often includes chopping or chewing the plant material to release myrosinase, an enzyme that hydrolyzes glucoraphanin to sulforaphane .

Types of Reactions:

Oxidation: Glucoraphanin can undergo oxidation to form sulforaphane, a process catalyzed by the enzyme myrosinase.

Hydrolysis: The hydrolysis of glucoraphanin by myrosinase results in the formation of sulforaphane, glucose, and sulfate.

Common Reagents and Conditions:

属性

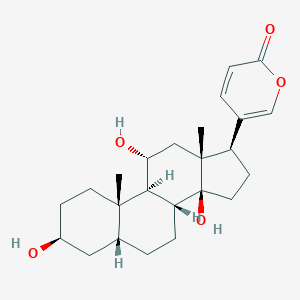

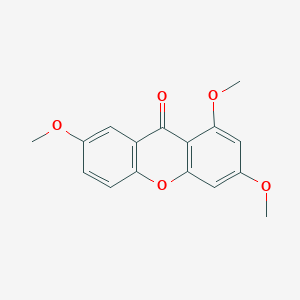

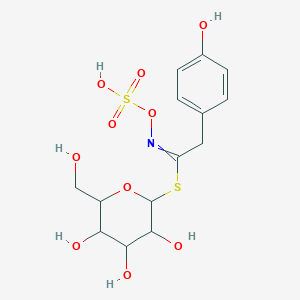

IUPAC Name |

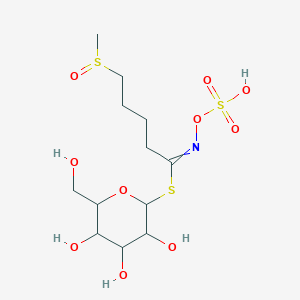

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMLNKINDDUDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glucoraphanin itself is not bioactive. Upon consumption and contact with the enzyme myrosinase, it's converted into sulforaphane. [, , , , ] Sulforaphane is a potent inducer of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and reactive oxygen species (ROS). [, , , , ]

A: Sulforaphane activates the transcription factor Nrf2 by inhibiting its interaction with Keap1. [, ] This activation leads to the upregulation of antioxidant and detoxification genes, conferring protection against oxidative stress, inflammation, and carcinogenesis. [, , ]

ANone: Glucoraphanin has the molecular formula C16H25NO10S2 and a molecular weight of 435.5 g/mol.

A: While specific spectroscopic data wasn't detailed in the provided papers, glucoraphanin is commonly analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., diode array, mass spectrometry). [, , , , , ]

A: Yes, glucoraphanin can be extracted and purified from sources like broccoli seeds. [, , , , ] Various techniques, including anion exchange chromatography and gel filtration, are employed for this purpose. []

A: Glucoraphanin degradation occurs during storage, influenced by factors like temperature, packaging, and duration. [] Refrigeration and Modified Atmosphere Packaging (MAP) have shown promise in preserving glucoraphanin content. []

A: Yes, acidic conditions (pH < 6) accelerate glucoraphanin degradation. [] Storage at neutral pH is recommended for maintaining stability. []

A: Myrosinase is a crucial enzyme that hydrolyzes glucoraphanin into sulforaphane. [, , , , , , ] This enzymatic conversion is essential for releasing the bioactive compound.

A: Yes, certain gut bacteria possess myrosinase-like activity and can hydrolyze glucoraphanin to release sulforaphane. [, , ] Regular consumption of cooked broccoli may enhance this bacterial myrosinase activity. []

A: Strategies for improving bioavailability include: * Consuming broccoli sprouts, which have higher glucoraphanin levels than mature broccoli. [, ] * Co-administering glucoraphanin with active myrosinase from plant sources. [] * Exploring encapsulation techniques using cyclodextrins to protect and enhance the delivery of sulforaphane. []

A: Sustainable sourcing and extraction methods are crucial to minimize the environmental footprint. Research on alternative production methods, such as microbial biosynthesis, could contribute to sustainability efforts. []

A: Orally administered glucoraphanin is absorbed intact and undergoes enterohepatic circulation. [] A small portion is excreted unchanged in urine, while the majority is hydrolyzed by gut bacteria or absorbed and metabolized. [, ]

A: Consuming broccoli with enhanced glucoraphanin content due to specific Myb28 genotypes leads to higher levels of sulforaphane in the bloodstream. [] This highlights the potential of breeding programs for developing more potent broccoli varieties. []

A: Numerous in vitro and animal studies demonstrate the anticancer activity of sulforaphane. It inhibits the growth of various cancer cell lines and reduces tumor incidence in animal models. [, , , , , , ] Human studies suggest a link between cruciferous vegetable consumption and reduced cancer risk, but more research is needed to establish a direct causal relationship. []

A: Yes, glucoraphanin supplementation in mice fed a high-fat diet has shown promising results, including reduced weight gain, improved glucose tolerance, and decreased liver fat accumulation. []

While the provided papers do not extensively discuss resistance mechanisms, understanding potential resistance development to glucoraphanin's beneficial effects requires further investigation. Future research could focus on:A: High-Performance Liquid Chromatography (HPLC) is commonly employed for the quantification of glucoraphanin and related compounds. [, , , , , ] Coupling HPLC with various detectors, such as diode array detectors or mass spectrometers, allows for sensitive and specific detection. [, , ]

A: Yes, analytical methods for glucoraphanin analysis are continuously being refined and validated to ensure accuracy, precision, and reliability in research and commercial applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)